5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine
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Overview
Description
5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This compound, in particular, features a piperidine moiety, which is a six-membered ring containing one nitrogen atom, making it a significant structure in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including cyclization reactions of hydrazines with ortho-substituted benzenes.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the hexyl chain is replaced by the piperidine group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the indazole ring or the piperidine moiety, potentially leading to the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine moiety.
Reduction: Reduced indazole or piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules with potential biological activities.
Biology: In biological research, this compound can be used to study the effects of indazole derivatives on various biological pathways and processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for conditions such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine depends on its specific application. Generally, indazole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, inhibit enzyme activity, or act as an agonist/antagonist at specific receptors.
Comparison with Similar Compounds
5-Chloro-1H-indazole: Lacks the piperidine moiety but shares the indazole core.
N-(6-(piperidin-1-yl)hexyl)-1H-indazol-3-amine: Similar structure but without the chlorine atom.
5-Chloro-N-(2-(piperidin-1-yl)ethyl)-1H-indazol-3-amine: Similar structure with a shorter alkyl chain.
Uniqueness: 5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine is unique due to the presence of both the chlorine atom and the piperidine moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88944-72-3 |
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Molecular Formula |
C18H27ClN4 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
5-chloro-N-(6-piperidin-1-ylhexyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C18H27ClN4/c19-15-8-9-17-16(14-15)18(22-21-17)20-10-4-1-2-5-11-23-12-6-3-7-13-23/h8-9,14H,1-7,10-13H2,(H2,20,21,22) |
InChI Key |
UHRFVXMOFSVHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCCNC2=NNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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